Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a cyanobenzamido group, an isopropyl group, and a tetrahydrothieno[2,3-c]pyridine moiety. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be complex due to the presence of multiple rings and functional groups. The thieno[2,3-c]pyridine moiety, for instance, is a bicyclic structure containing a sulfur atom .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the cyanobenzamido group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar cyanobenzamido group could impact its solubility .Scientific Research Applications
- Application : Investigate its potential as an anti-inflammatory agent, either through in vitro or in vivo studies. Assess its effects on inflammatory pathways, cytokine production, and immune responses .
- Application : Explore its three-dimensional arrangement, intermolecular interactions, and conformational features. Crystallography data can provide insights into its stability and binding modes .
- Application : Investigate whether this compound can serve as a precursor for pyridinium ionic liquids. These liquids find use in catalysis, separation processes, and electrochemistry .
- Application : Evaluate its activity against bacteria, fungi, or other pathogens. Determine minimum inhibitory concentrations (MIC) and assess its mechanism of action .
- Application : Investigate whether this compound has cytotoxic effects on cancer cell lines. Assess its selectivity, apoptosis induction, and impact on tumor growth .
- Application : Use this compound as a starting point for designing analogs. Explore its interactions with target proteins, pharmacokinetics, and toxicity profiles. Computational studies can guide optimization .
Anti-Inflammatory Activity
Crystallography and Structural Studies
Pyridinium Ionic Liquids
Anti-Microbial Properties
Anti-Cancer Research
Drug Design and Optimization
Mechanism of Action
Target of Action
It’s worth noting that structurally diverse pyridinium salts, which include thieno[2,3-c]pyridine derivatives, are quite familiar structures in many natural products and bioactive pharmaceuticals .
Mode of Action
It’s known that the ring nitrogen in the thieno[2,3-c]pyridine system acts as a hydrogen bond acceptor interacting with a backbone amide nh-group . This interaction could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
Cyanoacetamide-n-derivatives, which are similar to this compound, are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .
Result of Action
Diverse biological activities have been reported for many derivatives of cyanoacetamide , suggesting that this compound may also have multiple biological effects.
Future Directions
properties
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S.ClH/c1-12(2)23-9-8-15-16(11-23)27-19(17(15)20(25)26-3)22-18(24)14-6-4-13(10-21)5-7-14;/h4-7,12H,8-9,11H2,1-3H3,(H,22,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZRWFDEKMFSBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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